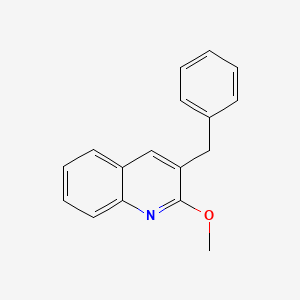

3-Benzyl-2-methoxyquinoline

Description

BenchChem offers high-quality 3-Benzyl-2-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-2-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-19-17-15(11-13-7-3-2-4-8-13)12-14-9-5-6-10-16(14)18-17/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWVHIVDJMUEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Benzyl-2-methoxyquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Benzyl-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-Benzyl-2-methoxyquinoline, a key heterocyclic compound. As a member of the 2,3-disubstituted quinoline family, this scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This document covers its core molecular properties, modern synthetic strategies, reactivity, and critical applications, with a particular focus on its role as a versatile building block in the development of novel therapeutics.

Molecular Structure and Core Properties

3-Benzyl-2-methoxyquinoline is a polysubstituted aromatic heterocycle. Its structure is built upon a quinoline core, which is a fused benzene and pyridine ring system. The key functional groups, a benzyl moiety at the C3 position and a methoxy group at the C2 position, impart specific chemical characteristics that are crucial for its reactivity and utility in drug design.

The methoxy group at the electron-deficient C2 position acts as a hydrogen bond acceptor and can influence the molecule's metabolic stability and solubility. The benzyl group at C3 adds significant lipophilicity and provides a vector for steric interactions within a biological target's binding pocket.

Caption: Structure of 3-Benzyl-2-methoxyquinoline.

Table 1: Core Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-benzyl-2-methoxyquinoline | [1] |

| CAS Number | 1381767-10-7 | [1] |

| Molecular Formula | C₁₇H₁₅NO | [1] |

| Molecular Weight | 249.31 g/mol |[1] |

Synthesis and Reactivity

The synthesis of 2,3-disubstituted quinolines like 3-Benzyl-2-methoxyquinoline can be approached through various classical and modern synthetic methodologies.

General Synthetic Strategies

Traditional methods for constructing the quinoline core include the Combes, Friedlander, and Pfitzinger reactions, which involve the condensation and cyclization of anilines with carbonyl compounds.[2] While foundational, these methods often require harsh conditions.

Modern Ruthenium-Catalyzed Three-Component Synthesis

A more recent and highly efficient approach involves a ruthenium-catalyzed three-component deaminative coupling reaction.[3] This method offers a step-efficient synthesis from readily available anilines, aldehydes, and amines, avoiding harsh reagents and wasteful byproducts. The reaction proceeds through the initial formation of an imine, which then undergoes deaminative coupling and annulation to form the desired 2,3-disubstituted quinoline product.[3]

Caption: Ruthenium-catalyzed three-component synthesis workflow.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A highly practical and widely documented synthetic route for analogous compounds involves a two-step process starting from a pre-formed quinoline core. This method is exemplified by the synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline , a critical intermediate for the anti-tuberculosis drug Bedaquiline.[4][5] This well-established protocol serves as a robust template for the synthesis of the target molecule.

Experimental Protocol (Analogous Synthesis)

Step 1: Synthesis of the 2-Chloro Precursor (e.g., 3-Benzyl-6-bromo-2-chloroquinoline) The synthesis typically begins with the conversion of a 2-hydroxyquinoline (a quinolinone) to a 2-chloroquinoline. This is a crucial activation step.

-

Rationale: The hydroxyl group at the C2 position is a poor leaving group. Chlorination using an agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst like DMF, replaces the hydroxyl with a chlorine atom.[5] Chlorine is an excellent leaving group, activating the C2 position for subsequent nucleophilic attack.

Step 2: Nucleophilic Substitution with Sodium Methoxide The 2-chloroquinoline intermediate is then reacted with sodium methoxide to yield the final 2-methoxy product.[6][7]

-

Reagents: 3-Benzyl-6-bromo-2-chloroquinoline, Sodium Methoxide (NaOMe), Anhydrous Methanol.

-

Procedure:

-

The 2-chloroquinoline derivative is dissolved or suspended in anhydrous methanol.[5][7]

-

A solution of sodium methoxide in methanol is added to the mixture.[8]

-

The reaction mixture is heated to reflux and stirred overnight.[5][8] The progress is monitored by an appropriate technique (e.g., TLC).

-

Upon completion, the reaction is cooled, and the product is typically precipitated by pouring the mixture into ice water.[5]

-

The solid product is collected by filtration, washed, and dried. Yields for this step are often high, with reports up to 96%.[7]

-

-

Causality: The C2 position of the quinoline ring is electronically deficient due to the ring nitrogen's electron-withdrawing effect. This makes it highly susceptible to nucleophilic aromatic substitution. The methoxide ion (CH₃O⁻) is a strong nucleophile that readily displaces the chloride leaving group to form the thermodynamically stable 2-methoxyquinoline product.

Reactivity and Further Functionalization

The 3-Benzyl-2-methoxyquinoline scaffold is amenable to further chemical modification, a key attribute for drug development. While the pyridine ring is generally deactivated to electrophilic aromatic substitution, the benzene portion of the quinoline core can undergo reactions like nitration or halogenation.

Furthermore, should a halogen be present on the quinoline core, as in the case of the 6-bromo analog, it serves as a synthetic handle for powerful C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling .[9][10] This palladium-catalyzed reaction enables the introduction of a wide variety of aryl or alkyl groups, providing a robust platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[11][12]

Physicochemical and Spectroscopic Characterization

Detailed experimental data for the parent 3-Benzyl-2-methoxyquinoline is not broadly published. However, extensive characterization of the closely related and industrially significant 3-Benzyl-6-bromo-2-methoxyquinoline provides a reliable predictive framework.[5][13]

Table 2: Physicochemical Properties of the Analog 3-Benzyl-6-bromo-2-methoxyquinoline

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid/crystalline powder | [4][14] |

| Melting Point | 82-83 °C | [4][15] |

| Boiling Point (Predicted) | 420.5 ± 40.0 °C | [4] |

| Solubility | Soluble in chloroform, methanol; Slightly soluble in ethanol | [4][14] |

| pKa (Predicted) | 2.45 ± 0.50 |[4] |

Spectroscopic Analysis (Predicted)

The structural features of 3-Benzyl-2-methoxyquinoline would give rise to a distinct spectroscopic signature.

-

¹H NMR: Protons on the benzyl ring and the quinoline core would appear in the aromatic region (~7.0-8.5 ppm). A characteristic singlet for the benzylic methylene protons (CH₂) would likely appear around 4.0-4.5 ppm, and a sharp singlet for the methoxy group protons (OCH₃) would be expected around 3.9-4.2 ppm.

-

¹³C NMR: The spectrum would show 17 distinct carbon signals in the aromatic, benzylic, and methoxy regions. The methoxy carbon would have a characteristic shift around 55-60 ppm.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) protons. Strong peaks corresponding to C=C and C=N stretching of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. A prominent C-O stretching band from the ether linkage is expected around 1050-1250 cm⁻¹.[16]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₇H₁₅NO).

Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with activities spanning anticancer, antimalarial, anti-inflammatory, and antimicrobial applications.[17][18]

The most prominent application of a 3-benzyl-2-methoxyquinoline derivative is the role of 3-Benzyl-6-bromo-2-methoxyquinoline as a pivotal intermediate in the industrial synthesis of Bedaquiline .[4][6][15] Bedaquiline is a diarylquinoline-based antibiotic that represents a major breakthrough in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism involves the inhibition of mycobacterial ATP synthase.

The synthesis of Bedaquiline from this intermediate underscores the value of the 3-benzyl-2-methoxyquinoline scaffold. The substituents at the C2 and C3 positions are critical for orienting the molecule correctly for its biological function, demonstrating how this core can be strategically elaborated to produce highly potent and specific therapeutic agents.[4]

Safety and Handling

Based on data for analogous compounds, 3-Benzyl-2-methoxyquinoline derivatives should be handled with appropriate laboratory precautions.[14][19]

-

GHS Hazard Statements (for 3-Benzyl-6-bromo-2-methoxyquinoline):

-

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20]

-

Avoid inhalation of dust and direct contact with skin and eyes.[19]

-

Store in a tightly sealed container in a cool, dry place.[14]

-

Conclusion

3-Benzyl-2-methoxyquinoline is a valuable heterocyclic scaffold with significant potential for researchers in chemistry and drug discovery. Modern synthetic methods allow for its efficient construction, and its structure is amenable to a wide range of chemical modifications for SAR exploration. The critical role of its brominated analog in the synthesis of the life-saving drug Bedaquiline provides definitive, field-proven validation of this molecular framework's importance. As the search for novel therapeutics continues, the strategic use of versatile building blocks like 3-Benzyl-2-methoxyquinoline will remain a cornerstone of innovation in medicinal chemistry.

References

-

Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

-

Gnyawali, K. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. SciSpace. Available at: [Link]

-

Zhao, H., Xing, Y., Lu, P., & Wang, Y. (2016). Synthesis of 2,3-Disubstituted Quinolines via Ketenimine or Carbodiimide Intermediates. Chemistry. Available at: [Link]

-

3-Benzyl-6-bromo-2-methoxyquinoline: Chemical Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Available at: [Link]

-

Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. Available at: [Link]

-

Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online. (2022). Available at: [Link]

-

3-Benzyl-6-bromo-2-methoxyquinoline. PubChem. Available at: [Link]

-

13C ; DEPT135 ; HSQC) and HRMS spectra. HAL Open Science. Available at: [Link]

-

Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online. (2022). Available at: [Link]

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.

-

MSDS - Bedaquiline Impurity 5. KM Pharma Solution Private Limited. Available at: [Link]

-

Biological activity of natural 2-quinolinones. ResearchGate. (2025). Available at: [Link]

-

One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. Available at: [Link]

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. (2025). Available at: [Link]

-

3-Benzyl-6-bromo-2-methoxyquinoline. AR Life Sciences. (2019). Available at: [Link]

-

3-benzyl-6-bromo-2-methoxyquinoline. Chemdad. Available at: [Link]

-

CAS No : 1381767-10-7 | Product Name : 3-Benzyl-2-methoxyquinoline. Pharmaffiliates. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (2022). Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

3-Benzyl-6-Bromo-2-methoxyquinoline. FENHE CHEMICAL CO.,LIMITED. Available at: [Link]

-

2-Methoxyquinoline. PubChem. Available at: [Link]

-

The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

-

infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. iipseries.org [iipseries.org]

- 3. Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. (2023) | Krishna Gnyawali | 1 Citations [scispace.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]

- 8. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]

- 15. 3-benzyl-6-bromo-2-methoxyquinoline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. aksci.com [aksci.com]

- 20. echemi.com [echemi.com]

Technical Guide: 3-Benzyl-2-methoxyquinoline (CAS 1381767-10-7)

[1]

Executive Summary

CAS 1381767-10-7 is a quinoline derivative that serves as a specific chemical marker in the quality control of Bedaquiline fumarate. Structurally, it lacks the bromine atom at the C6 position found in the active pharmaceutical ingredient (API) scaffold.[1] Its presence typically indicates contamination of the starting material (4-bromoaniline) with aniline or debromination during processing.[1] Control of this impurity is essential for meeting ICH Q3A/Q3B guidelines during drug development.

| Property | Data |

| Chemical Name | 3-Benzyl-2-methoxyquinoline |

| CAS Number | 1381767-10-7 |

| Molecular Formula | C₁₇H₁₅NO |

| Molecular Weight | 249.31 g/mol |

| Role | Process-Related Impurity / Reference Standard |

| Parent Drug | Bedaquiline (TMC207) |

| Structural Class | Diarylquinoline (Des-bromo analog) |

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a central quinoline heterocycle substituted at two key positions:[2][3]

-

Position 2 (C2): A methoxy group (-OCH₃) , which enhances lipophilicity and alters the electron density of the pyridine ring.[1]

-

Position 3 (C3): A benzyl group (-CH₂Ph) , providing steric bulk and hydrophobic interaction potential.[1]

-

Position 6 (C6): Unsubstituted (H), distinguishing it from the Bedaquiline intermediate (which has a Bromine at C6).

Physicochemical Properties[2][4][5][6]

-

Lipophilicity (LogP): Estimated ~4.5 (High).[1] The absence of the bromine atom lowers the LogP slightly compared to the brominated intermediate (LogP ~5.2), affecting its retention time in Reverse Phase HPLC (RP-HPLC).[1]

-

Solubility: Low aqueous solubility; soluble in organic solvents (Dichloromethane, Methanol, Acetonitrile).[1]

-

pKa: The quinoline nitrogen is weakly basic. The 2-methoxy group reduces basicity via inductive withdrawal, though resonance donation can counteract this.

Origin & Synthetic Pathway (Impurity Formation)[1][7]

The formation of CAS 1381767-10-7 occurs via a "Parallel Synthesis" pathway. It arises when Aniline is present as an impurity in the starting material 4-Bromoaniline . The synthetic steps mirror the intended API route but yield the des-bromo analog.

Mechanism of Formation[6][7]

-

Amide Formation: Aniline reacts with 3-phenylpropionyl chloride (or hydrocinnamoyl chloride) to form N-phenyl-3-phenylpropanamide.[1]

-

Vilsmeier-Haack Cyclization: The amide undergoes cyclization with POCl₃/DMF to form 3-benzyl-2-chloroquinoline.

-

Methoxylation: Nucleophilic aromatic substitution (SₙAr) with Sodium Methoxide (NaOMe) yields the final impurity 3-Benzyl-2-methoxyquinoline .[1]

Experimental Workflow: Impurity Origin

The following diagram illustrates how the impurity propagates alongside the desired intermediate.[4]

Caption: Parallel synthesis pathways showing the propagation of the aniline impurity (red) alongside the desired 4-bromoaniline route (green), leading to CAS 1381767-10-7.[1]

Analytical Protocol: Detection & Control

Researchers must validate methods to separate CAS 1381767-10-7 from the brominated intermediate. Due to the structural similarity, high-resolution chromatography is required.

HPLC Method Parameters (Recommended)

This protocol is derived from standard impurity profiling for diarylquinolines.[1]

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Quinoline absorption) |

| Retention Logic | The Des-bromo impurity (CAS 1381767-10-7) is less lipophilic than the brominated intermediate.[1] It will elute earlier (lower retention time).[1] |

Mass Spectrometry (LC-MS) Identification[1]

Synthesis of Reference Standard

To confirm the identity of this impurity in a drug batch, researchers often synthesize the standard directly.

Protocol:

-

Starting Material: Dissolve 2-chloro-3-benzylquinoline (1.0 eq) in anhydrous Methanol.

-

Reagent: Add Sodium Methoxide (NaOMe, 2.0 eq) solution (25% in MeOH).

-

Reaction: Reflux at 70°C for 6–8 hours under Nitrogen atmosphere.

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:Ethyl Acetate 9:1).

-

Yield: Typically >85% as a white/off-white solid.[2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bedaquiline Intermediates. Available at: [Link][1]

-

European Medicines Agency (EMA). Assessment Report: Sirturo (Bedaquiline).[1] Procedure No. EMEA/H/C/002614/0000. Available at: [Link][1]

-

World Health Organization (WHO). The selection and use of essential medicines: Report of the WHO Expert Committee (TRS 1006).[1] Section on Anti-tuberculosis medicines.[5][6][7][8] Available at: [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. venkatasailifesciences.com [venkatasailifesciences.com]

- 7. Bedaquiline fumarate | Manasa Life Sciences [manasalifesciences.com]

- 8. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

Advanced Identification & Characterization of Bedaquiline Impurity 8

Topic: Bedaquiline impurity 8 identification Content Type: In-depth technical guide.

A Technical Guide for Process Chemists and Analytical Scientists

Part 1: Strategic Overview & Chemical Context

In the synthesis and development of Bedaquiline (TMC207) , a diarylquinoline antibiotic targeting Mycobacterium tuberculosis ATP synthase, impurity profiling is critical due to the molecule's complex stereochemistry (two chiral centers, 1R, 2S configuration) and the multi-step synthesis required to achieve enantiopurity.

While various degradation products (N-oxides, desmethyl derivatives) are common, Impurity 8 represents a distinct class of process-related impurity . Based on commercial reference standards and process chemistry literature, Impurity 8 is identified as the chiral resolving agent carried over from the optical resolution step.

Target Analyte: (11bR)-4-hydroxy-4-oxide-2,6-dioxa-phosphacyclohepta[2,1-a;3,4-a']dinaphthalene [1]

-

Common Name: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNPPA).

-

CAS: 39648-67-4.[1]

-

Role: Chiral Resolving Agent.

-

Classification: Process-Related Impurity (Non-mutagenic, but strictly controlled).

Why This Matters: Unlike degradation products formed via oxidation or hydrolysis, Impurity 8 is an exogenous reagent. Its detection requires a distinct analytical strategy because it is an acidic organophosphate , whereas Bedaquiline is a basic amine . Standard positive-mode LC-MS methods optimized for Bedaquiline often miss Impurity 8 due to poor ionization in positive polarity and elution in the solvent front or wash phases if not specifically tracked.

Part 2: Analytical Strategy & Causality

To identifying Impurity 8, we must exploit its unique physicochemical properties: the presence of a phosphorus atom and its acidic nature.

1. The "Smoking Gun" Technique: 31P NMR

Most organic impurities contain only C, H, N, O. Bedaquiline follows this rule. Impurity 8 contains Phosphorus.[1] Therefore, Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) is the most definitive, self-validating identification method.

-

Causality: 31P has 100% natural abundance. A signal in the 31P spectrum of a Bedaquiline bulk sample is conclusive evidence of phosphate-based carryover.

-

Protocol: Proton-decoupled 31P NMR eliminates splitting, providing a sharp singlet for the impurity.

2. Mass Spectrometry: Polarity Switching

Bedaquiline ionizes strongly in ESI(+) ([M+H]+ ~ 555.2). Impurity 8 ((R)-BNPPA) is an acid and ionizes best in ESI(-) ([M-H]- ~ 347.0).

-

Experimental Choice: A method restricted to positive mode will likely yield a "false negative" for Impurity 8. The protocol must employ polarity switching or a dedicated negative-mode run.

3. Chromatographic Separation (RP-HPLC)

Because Impurity 8 is acidic, its retention behavior is highly pH-dependent.

-

Low pH (TFA/Formic Acid): Impurity 8 is protonated (neutral) and retains well on C18.

-

High pH (Ammonium Bicarbonate): Impurity 8 is deprotonated (anionic) and elutes very early (solvent front), potentially co-eluting with polar matrix components.

-

Recommendation: Use an acidic mobile phase (pH 2.5–3.0) to ensure retention and separation from the Bedaquiline peak.

Part 3: Experimental Protocols

Experiment A: Isolation and Identification Workflow

Objective: Isolate Impurity 8 from crude Bedaquiline mother liquor or spiked samples for structural confirmation.

1. Sample Preparation:

-

Dissolve 100 mg of Bedaquiline crude material in 10 mL of Methanol:Acetonitrile (1:1).

-

Note: Avoid basic diluents which may cause salt formation and peak broadening of the impurity.

2. UHPLC-MS/MS Screening Protocol:

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled to Q-TOF/Orbitrap.

-

Column: Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar elution)

-

1-10 min: 5% -> 95% B (Linear gradient)

-

10-12 min: 95% B (Wash)

-

-

Detection:

-

Channel 1: UV 225 nm (Bedaquiline max).

-

Channel 2: MS ESI Positive (Range 100-1000 m/z).

-

Channel 3: MS ESI Negative (Range 100-1000 m/z) -> Critical for Impurity 8.

-

3. Data Analysis (Self-Validating Step):

-

Look for a peak in ESI(-) at m/z 347.05 (Theoretical [M-H]- for C20H13O4P).

-

Confirm absence of this peak in the Blank.

-

Check UV spectrum: Impurity 8 (Binaphthyl core) has a distinct UV max around 280-290 nm, different from the Quinoline core of Bedaquiline.

Experiment B: Structural Confirmation via 31P NMR

Objective: Definitive proof of phosphorus content.

1. Instrument: Bruker Avance III HD 500 MHz (or equivalent). 2. Solvent: DMSO-d6 (Solubilizes both the drug and the phosphate impurity). 3. Parameters:

- Probe: BBO or dedicated P-probe.

- Pulse Program: zgpg30 (Power gated decoupling).

- Relaxation Delay (D1): 2.0 sec.

- Scans: 64 - 256 (depending on impurity level; >0.1% requires fewer scans). 4. Reference: External reference to 85% H3PO4 (0 ppm). 5. Expected Result: A singlet peak at approximately +2.0 to +4.0 ppm (characteristic of phosphate esters/diesters).

Part 4: Visualization of Identification Logic

The following diagram illustrates the decision tree for identifying Impurity 8, distinguishing it from standard degradation products.

Caption: Logic flow for distinguishing Impurity 8 (Process Impurity) from standard Bedaquiline degradation products using MS polarity switching and Heteronuclear NMR.

Part 5: Data Summary & Reference Standards

Table 1: Physicochemical Comparison for Identification

| Feature | Bedaquiline (API) | Impurity 8 (Process Impurity) |

| Structure Type | Diarylquinoline (Basic) | Binaphthyl Phosphate (Acidic) |

| Molecular Formula | C32H31BrN2O2 | C20H13O4P |

| Monoisotopic Mass | 554.15 | 348.05 |

| Primary MS Ion | 555.15 [M+H]+ | 347.05 [M-H]- |

| UV Maxima | ~225 nm, ~330 nm | ~280 nm, ~290 nm |

| 31P NMR Signal | Silent (No Signal) | Singlet (~2-4 ppm) |

| Origin | Synthesis Target | Chiral Resolution Reagent Carryover |

Part 6: References

-

Sahu, P. K., et al. (2021). "Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug". Journal of Chromatographic Science, 59(9). Retrieved from [Link]

Sources

3-Benzyl-2-methoxyquinoline vs 6-bromo derivative

Topic: 3-Benzyl-2-methoxyquinoline vs. 6-Bromo Derivative: Structural Impact on Anti-Tubercular Potency Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers[1]

Executive Summary: The Halogen Switch

This technical guide analyzes the structural and functional divergence between 3-benzyl-2-methoxyquinoline and its 6-bromo derivative (CAS 654655-69-3).[1] While the former represents the fundamental scaffold, the latter is a critical, high-value intermediate in the synthesis of Bedaquiline (TMC-207) , the first FDA-approved diarylquinoline for multidrug-resistant tuberculosis (MDR-TB).[1]

The addition of the bromine atom at the C6 position is not merely a lipophilic adjustment; it is a pharmacophoric necessity. This guide details the synthetic causality, the specific Structure-Activity Relationship (SAR) driving the bromide’s selection, and the validated protocols for generating these quinoline cores.

Chemical Architecture & SAR Analysis

The transition from the hydrogen-substituted core to the 6-bromo derivative fundamentally alters the physicochemical profile and binding kinetics of the molecule.

Comparative Physicochemical Profile

| Feature | 3-Benzyl-2-methoxyquinoline | 6-Bromo-3-benzyl-2-methoxyquinoline | Impact |

| Formula | C₁₇H₁₅NO | C₁₇H₁₄BrNO | Halogenation |

| MW | ~249.31 g/mol | 328.21 g/mol | Mass increase (+31%) |

| cLogP | ~4.2 | ~5.1 | Increased Lipophilicity |

| Electronic State | Electron-rich aromatic ring | Electron-deficient (Inductive withdrawal) | Metabolic stability |

| Binding Mode | Hydrophobic (Van der Waals) | Halogen Bonding (σ-hole) | Target Affinity |

The "Bromine Advantage" in Bedaquiline

In the context of Bedaquiline, the 6-bromo substituent functions through two primary mechanisms:

-

Halogen Bonding: The bromine atom acts as a Lewis acid (via its σ-hole), forming a directed halogen bond with electron-rich residues (specifically Phe64 or Phe221 ) within the c-subunit/a-subunit interface of the mycobacterial ATP synthase.[1]

-

Metabolic Blocking: The C6 position of the quinoline ring is a metabolic "soft spot" prone to oxidative metabolism (hydroxylation). Bromination blocks this site, extending the half-life (

) of the drug.

Synthetic Protocols

The synthesis of these cores relies on the Meth-Cohn (Vilsmeier-Haack cyclization) approach, followed by Nucleophilic Aromatic Substitution (

Workflow Logic

The synthesis is designed to be divergent. The choice of the starting aniline (Aniline vs. 4-Bromoaniline) dictates the final product.

Figure 1: Divergent synthetic pathways for the generation of 3-benzyl-2-methoxyquinoline scaffolds. The 6-bromo derivative requires 4-bromoaniline as the specific precursor.[1][2][3]

Detailed Protocol: 6-Bromo-3-benzyl-2-methoxyquinoline

Step 1: Vilsmeier-Haack Cyclization

-

Substrate: N-(4-bromophenyl)-3-phenylpropanamide.

-

Reagents: Phosphorus Oxychloride (

, 3.0 eq), Dimethylformamide (DMF, 1.2 eq). -

Procedure:

-

Charge N-(4-bromophenyl)-3-phenylpropanamide into a reactor.

-

Add DMF (catalytic/solvent) and cool to 0–5°C.[1]

-

Add

dropwise (Exothermic control: maintain T < 10°C). -

Heat to 80–85°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of amide.

-

Quench: Pour reaction mixture slowly into ice-water (Hydrolysis of iminium intermediate).

-

Isolation: Extract with Dichloromethane (DCM), wash with

, dry over -

Intermediate: 3-Benzyl-6-bromo-2-chloroquinoline (Yellow solid).[1]

-

Step 2: Methoxylation (

-

Reagents: Sodium Methoxide (NaOMe, 25% in MeOH, 2.0 eq), Anhydrous Methanol.

-

Procedure:

-

Dissolve the chloro-intermediate in anhydrous Methanol.[1]

-

Add NaOMe solution slowly at room temperature.

-

Reflux: Heat to 65°C for 8 hours.

-

Workup: Cool to RT. Quench with water.[1] The product often precipitates.

-

Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol/Heptane if necessary.[1]

-

Yield: Typically 85–92%.[1]

-

Biological Relevance & Mechanism

The 6-bromo derivative is not merely a chemical curiosity; it is the functional anchor for Bedaquiline's interaction with the mycobacterial ATP synthase.

Mechanism of Action (MOA)

Bedaquiline targets the subunit c of the ATP synthase (

-

Non-Bromo Analog: Lacks the specific steric bulk and halogen-bonding capability.[1] It binds with significantly lower affinity (

in -

6-Bromo Derivative: The bromine atom occupies a specific hydrophobic cleft, interacting with Phe64 (c-ring).[1] This interaction "locks" the rotor, preventing proton translocation and ATP synthesis, leading to bacterial death.

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the critical role of the 6-bromo substituent in target engagement.[1]

References

-

Andries, K., et al. (2005).[7][8] "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[7][8][9][10][11][12] Science. Link[1]

-

Guillemont, J., et al. (2011).[7] "Synthesis of TMC207, a new anti-tuberculosis agent."[8][10] Tetrahedron Letters. (Describes the specific synthesis of the 6-bromo intermediate).

-

Preiss, L., et al. (2015).[7] "Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline." Science Advances. Link[1]

-

PubChem. "3-Benzyl-6-bromo-2-methoxyquinoline (Compound)."[1] National Library of Medicine.[1] Link[1]

-

CN102850269A. "Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline."[1][4] Google Patents.[1] Link

Sources

- 1. 3-Benzyl-6-bromo-2-chloroquinoline | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-benzyl-6-bromo-2-chloroquinoline | 654655-68-2 [chemicalbook.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gaining deeper insights into the surface binding of bedaquiline analogues with the ATP synthase subunit C of Mycobacterium tuberculosis using molecular docking, molecular dynamics simulation and 3D-QSAR techniques - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. DSpace [scholarbank.nus.edu.sg]

An In-depth Technical Guide to the Analysis of the Des-bromo-bedaquiline Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Bedaquiline, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Its unique mechanism of action, targeting the proton pump of mycobacterial ATP synthase, has made it a cornerstone of modern TB therapy.[3][4] The synthesis of a complex molecule like bedaquiline involves a multi-step process where the formation and control of impurities are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Among the potential process-related impurities, the des-bromo-bedaquiline intermediate is of significant interest. This guide provides a comprehensive technical overview of the analytical strategies for the identification, characterization, and quantification of this critical intermediate, ensuring the quality and consistency of bedaquiline production.

Introduction: The Significance of Impurity Profiling in Bedaquiline Synthesis

The manufacturing of bedaquiline is a complex synthetic endeavor where the potential for the formation of related substances as impurities is inherent. Regulatory bodies worldwide mandate stringent control over these impurities. The des-bromo-bedaquiline intermediate, lacking the bromine atom on the quinoline ring, can arise from starting materials that have not been brominated or through de-bromination during the synthesis. Its structural similarity to bedaquiline makes its detection and quantification a challenging analytical task. Understanding the analytical nuances of this specific intermediate is paramount for process optimization, quality control, and ultimately, patient safety.

This guide will delve into the core analytical techniques and methodologies essential for the comprehensive analysis of the des-bromo-bedaquiline intermediate. We will explore the "why" behind the selection of specific analytical techniques, grounding our discussion in the principles of scientific integrity and field-proven expertise.

The Genesis of Des-bromo-bedaquiline: A Synthetic Perspective

The industrial synthesis of bedaquiline is a multi-step process. A common route involves the condensation of two key intermediates: a substituted quinoline and a side-chain-bearing fragment.[4] The bromine atom on the quinoline ring is a crucial feature of the bedaquiline molecule.

The des-bromo analogue can be introduced into the synthetic scheme primarily through two pathways:

-

Incomplete Bromination of a Precursor: If the bromination of the quinoline precursor is not driven to completion, a mixture of brominated and non-brominated starting materials will be carried forward, leading to the formation of both bedaquiline and des-bromo-bedaquiline.

-

Debromination During Synthesis: Certain reaction conditions or the presence of specific reagents in subsequent steps could potentially lead to the cleavage of the carbon-bromine bond, resulting in the formation of the des-bromo impurity.

The following diagram illustrates a generalized synthetic pathway and highlights the potential origin of the des-bromo-bedaquiline intermediate.

Caption: Fig. 1: Simplified synthetic pathway of Bedaquiline.

Core Analytical Methodologies for Intermediate Analysis

A multi-pronged analytical approach is essential for the unambiguous identification and quantification of the des-bromo-bedaquiline intermediate. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

Reverse-phase HPLC (RP-HPLC) is the cornerstone for separating bedaquiline from its related impurities, including the des-bromo analogue.[1][5][6] The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving the necessary resolution and sensitivity.

Experimental Protocol: RP-HPLC Method for Bedaquiline and Related Substances

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for providing excellent separation of non-polar compounds like bedaquiline and its analogues.[1]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation of a complex mixture of impurities.

-

Mobile Phase A: An aqueous buffer, such as 0.01 M potassium dihydrogen phosphate adjusted to a specific pH (e.g., pH 4.1), provides control over the ionization state of the analytes, influencing their retention.[7][8]

-

Mobile Phase B: An organic solvent like methanol or acetonitrile is used to elute the compounds from the non-polar stationary phase.

-

-

Gradient Program: A typical gradient might start with a lower percentage of the organic phase and gradually increase to elute the more retained components.

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[7][8]

-

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.

-

Detection: UV detection at a wavelength where both bedaquiline and the des-bromo intermediate exhibit significant absorbance (e.g., 224 nm) is commonly used.[7][8]

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is used to prevent column overload.

Causality Behind Experimental Choices:

-

C18 Stationary Phase: The non-polar nature of the C18 stationary phase interacts hydrophobically with the lipophilic bedaquiline and its des-bromo analogue (log P of bedaquiline is approximately 7.1).[9] This strong retention allows for effective separation from more polar impurities.

-

Gradient Elution: A gradient is necessary because of the wide range of polarities of potential impurities. A simple isocratic method might not provide adequate resolution for all components.

-

Buffered Mobile Phase: The pH of the mobile phase controls the ionization of the dimethylamino group in bedaquiline and its analogues. Maintaining a consistent pH ensures reproducible chromatography.

Mass Spectrometry (MS): Unveiling the Molecular Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification of impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of the eluting compounds.

Experimental Protocol: LC-MS/MS for Impurity Identification

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for ionizing nitrogen-containing compounds like bedaquiline and its analogues.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is preferred to obtain accurate mass measurements, which aids in confirming the elemental composition.

-

Data Acquisition: Full scan MS analysis is performed to detect all ions within a specified mass range (e.g., m/z 100-1000).[8]

-

Tandem MS (MS/MS): For structural confirmation, tandem mass spectrometry is employed. The ion corresponding to the des-bromo-bedaquiline is selected and fragmented to produce a characteristic fragmentation pattern that can be compared to the fragmentation of a reference standard or the bedaquiline parent molecule.

Data Interpretation:

The key differentiating feature between bedaquiline and des-bromo-bedaquiline in a mass spectrum is the mass difference corresponding to a bromine atom. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) in the bedaquiline peak will be absent in the des-bromo-bedaquiline peak.

Table 1: Expected Mass Spectrometric Data

| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Key Differentiator |

| Bedaquiline | C₃₂H₃₁BrN₂O₂ | 554.1569 | Presence of Bromine Isotopic Pattern (M, M+2) |

| Des-bromo-bedaquiline | C₃₂H₃₂N₂O₂ | 476.2464 | Absence of Bromine Isotopic Pattern |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides the most detailed structural information and is considered the gold standard for the unambiguous characterization of chemical structures.[7][8] For the des-bromo-bedaquiline intermediate, ¹H NMR and ¹³C NMR are crucial for confirming the absence of the bromine atom and verifying the overall structure.

Expected Spectral Differences:

-

¹H NMR: The most significant difference will be observed in the aromatic region of the spectrum corresponding to the quinoline ring system. The proton that replaces the bromine atom in the des-bromo analogue will appear as a distinct signal, and the coupling patterns of the adjacent protons will be altered.

-

¹³C NMR: The carbon atom that was previously bonded to the bromine atom in bedaquiline will experience a significant upfield shift in the ¹³C NMR spectrum of the des-bromo analogue due to the lower electronegativity of hydrogen compared to bromine.

Integrated Analytical Workflow

The analysis of the des-bromo-bedaquiline intermediate should follow a logical and systematic workflow to ensure accurate and reliable results.

Caption: Fig. 2: Integrated analytical workflow.

Quantitative Analysis and Method Validation

Once the des-bromo-bedaquiline intermediate has been identified, a validated quantitative method is required for its routine monitoring. The HPLC method described earlier can be validated according to the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the des-bromo-bedaquiline peak from bedaquiline and other impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a reference standard of des-bromo-bedaquiline.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical HPLC Method Validation Parameters

| Parameter | Acceptance Criteria (Example) |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

Conclusion

The comprehensive analysis of the des-bromo-bedaquiline intermediate is a critical aspect of ensuring the quality and safety of bedaquiline. A thorough understanding of the synthetic process, coupled with the strategic application of advanced analytical techniques such as HPLC, MS, and NMR, allows for the robust identification, characterization, and quantification of this key process-related impurity. The implementation of a validated analytical workflow provides the necessary framework for routine quality control, enabling the consistent production of high-purity bedaquiline for the treatment of multidrug-resistant tuberculosis. This in-depth guide serves as a valuable resource for scientists and researchers dedicated to the development and manufacturing of this life-saving medication.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - OUCI. (n.d.). OUCI. Retrieved March 7, 2024, from [Link]

-

Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses - ResearchGate. (2023, March 16). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug | Journal of Chromatographic Science | Oxford Academic. (2022, August 15). Oxford Academic. Retrieved March 7, 2024, from [Link]

-

Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC. (2021, October 5). NCBI. Retrieved March 7, 2024, from [Link]

-

Separation and Characterization of the Related Substances of Bedaquiline Fumarate Using HPLC and Spectral Methods - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Separation and Characterization of the Related Substances of Bedaquiline Fumarate Using HPLC and Spectral Methods - Oxford Academic. (2021, December 4). Oxford Academic. Retrieved March 7, 2024, from [Link]

-

Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry | Antimicrobial Agents and Chemotherapy - ASM Journals. (2015, August 14). ASM Journals. Retrieved March 7, 2024, from [Link]

-

Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline - MDPI. (2020, March 20). MDPI. Retrieved March 7, 2024, from [Link]

-

A Review on Analytical techniques for the estimation of Bedaquiline in pharmaceutical dosage form. - IJSDR. (2016, October 17). IJSDR. Retrieved March 7, 2024, from [Link]

-

Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed. (2023, October 25). PubMed. Retrieved March 7, 2024, from [Link]

-

A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing | Journal of Clinical Microbiology. (n.d.). ASM Journals. Retrieved March 7, 2024, from [Link]

-

Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue - PMC. (n.d.). NCBI. Retrieved March 7, 2024, from [Link]

-

An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair - NIH. (n.d.). NIH. Retrieved March 7, 2024, from [Link]

-

(A) NMR spectra of bedaquiline (i), SBE-β-CD (ii), the physical mixture... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Improved Synthesis and Isolation of Bedaquiline | ACS Omega. (2020, February 17). ACS Publications. Retrieved March 7, 2024, from [Link]

-

Improved Synthesis and Isolation of Bedaquiline - PMC. (2020, February 17). NCBI. Retrieved March 7, 2024, from [Link]

-

Development of Bedaquiline-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC. (n.d.). NCBI. Retrieved March 7, 2024, from [Link]

-

Synthetic approaches towards bedaquiline and its derivatives. (2020, April 7). ScienceDirect. Retrieved March 7, 2024, from [Link]

-

Bedaquiline (as fumarate) 100mg tablets (Lupin Ltd), TB396 WHOPAR Part 6 December 2023 , version 0.1 Page. (2023, December 6). WHO. Retrieved March 7, 2024, from [Link]

-

Bedaquiline API Manufacturers & Suppliers in India | Bio-Synth. (n.d.). Bio-Synth. Retrieved March 7, 2024, from [Link]

-

A new analytical method development and validation for the estimation of bedaquiline by reverse-phase high -performance liquid chromatography. (n.d.). All Multidisciplinary Journal. Retrieved March 7, 2024, from [Link]

- CN105085396A - Intermediate for preparing bedaquiline, preparation method therefor and application thereof - Google Patents. (n.d.). Google Patents.

- WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents. (n.d.). Google Patents.

-

Method Development and Validation for Estimation of Bedaquiline and in Tablet Dosage form by Hptlc and Rp-Hplc Study - Biomedical and Pharmacology Journal. (2024, January 10). Biomedical and Pharmacology Journal. Retrieved March 7, 2024, from [Link]

-

Improved Synthesis and Isolation of Bedaquiline - ResearchGate. (2020, February 17). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Synthetic approaches towards bedaquiline and its derivatives - PubMed. (2020, June 15). PubMed. Retrieved March 7, 2024, from [Link]

Sources

- 1. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mobt3ath.com [mobt3ath.com]

- 4. CN105085396A - Intermediate for preparing bedaquiline, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 5. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug [ouci.dntb.gov.ua]

- 6. academic.oup.com [academic.oup.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Bedaquiline-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC [pmc.ncbi.nlm.nih.gov]

Rational Design and Synthesis of 2-Methoxyquinoline Derivatives: A Technical Guide to Scaffold Derivatization and Pharmacological Evaluation

Structural Rationale of the 2-Methoxyquinoline Pharmacophore

In medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" due to its broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and anticancer properties 1. The strategic installation of a methoxy group at the C2 position is not arbitrary; it serves precise electronic, steric, and synthetic functions.

Electronically, the methoxy group acts as a strong

Mechanistic Pathways and Biological Targets

Antimicrobial Activity: DNA Gyrase B Inhibition

The emergence of antimicrobial resistance necessitates the development of novel molecular scaffolds. Quinoline-stilbene derivatives, synthesized via the Wittig reaction from 2-methoxyquinoline carbaldehydes, have shown significant efficacy against Gram-negative bacteria such as Escherichia coli. In silico molecular docking and in vitro assays confirm that these derivatives act as competitive inhibitors of the ATP-binding site on DNA Gyrase B. By displacing ATP, they prevent the enzyme from catalyzing DNA supercoiling, ultimately leading to bacterial cell death 3.

Mechanism of action for quinoline-stilbene derivatives targeting bacterial DNA Gyrase B.

Antimalarial Activity: Hematin Polymerization Inhibition

Derivatization of the C3 or C4 carbaldehyde into thiosemicarbazones yields potent antimalarial agents. These compounds target the erythrocytic stages of Plasmodium falciparum situated in the organism's food vacuole. By preventing hematin polymerization, the quinoline derivatives intoxicate the parasite with toxic ferriprotoporphyrinic groups produced during human hemoglobin breakdown 4.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process causality checks and post-process analytical verification.

Protocol A: Synthesis of 2-Methoxyquinoline-3-carbaldehyde

Causality: The conversion of 2-chloroquinoline-3-carbaldehyde to its 2-methoxy analog relies on nucleophilic aromatic substitution (

-

Reagent Preparation: Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a 1:1 mixture of anhydrous methanol and dimethylformamide (DMF).

-

Nucleophilic Addition: Add potassium carbonate (

, 2.0 eq) to the solution. Rationale: The basic environment generates the active methoxide nucleophile in situ from methanol while neutralizing the HCl byproduct. -

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 3–6 hours.

-

Validation (In-Process): Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot and the emergence of a more polar product spot confirm conversion.

-

Isolation: Cool the mixture to room temperature and pour it into crushed ice. Rationale: The sudden change in solvent polarity and temperature forces the precipitation of the hydrophobic 2-methoxyquinoline-3-carbaldehyde.

-

Purification & Final Validation: Filter the precipitate, wash with cold water, and recrystallize from a petroleum ether-ethyl acetate mixture. Confirm structural integrity via

NMR (expecting a distinct singlet for the

Protocol B: Derivatization via Schiff Base Formation

Causality: The aldehyde functionality at C3/C4 is a highly reactive electrophilic center. Condensation with primary amines yields imines (Schiff bases), a cornerstone reaction for generating combinatorial libraries for anticancer and antimicrobial screening 6.

-

Dissolution: Dissolve 2-methoxyquinoline-3-carbaldehyde (1.0 eq) in anhydrous ethanol.

-

Amine Addition & Catalysis: Add the desired primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.

-

Reaction Execution: Stir the mixture at room temperature for 2–4 hours.

-

Validation (In-Process): Monitor via TLC. Imine formation is typically accompanied by a distinct color change (often yellow/orange) and a shift in

value due to the loss of the highly polar carbonyl oxygen. -

Isolation & Final Validation: Filter the precipitated Schiff base. Confirm via IR spectroscopy (appearance of strong

stretch at ~1620

Synthetic workflow for 2-methoxyquinoline derivatives and downstream functionalization.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of synthetic derivatives into viable drug candidates requires rigorous quantitative benchmarking. Table 1 summarizes the in vitro antibacterial efficacy and in silico binding affinities of synthesized quinoline-stilbene derivatives compared to the commercial standard, Ciprofloxacin 3.

Table 1: Antibacterial and Molecular Docking Evaluation of Quinoline-Stilbenes against E. coli

| Compound | Concentration (μg/mL) | Zone of Inhibition (mm) | Docking Affinity (kcal/mol) | Primary Target |

| Compound 19 | 500 | 16.0 ± 0.82 | -6.9 | DNA Gyrase B |

| Compound 19 | 250 | 14.67 ± 0.94 | -6.9 | DNA Gyrase B |

| Compound 24 | 500 | Not specified | -7.1 | DNA Gyrase B |

| Ciprofloxacin (Control) | 500 | ~20.0 | -7.3 | DNA Gyrase B |

Data Interpretation: Compound 24 demonstrates a binding affinity (-7.1 kcal/mol) nearly identical to that of Ciprofloxacin (-7.3 kcal/mol), validating the 2-methoxyquinoline-stilbene hybrid as a highly promising scaffold for next-generation DNA Gyrase B inhibitors.

Conclusion & Future Perspectives

The 2-methoxyquinoline scaffold offers an unparalleled balance of physicochemical stability and synthetic versatility. By leveraging highly reliable, self-validating protocols like

References

-

NIH. "2(1H)-quinolinones with cardiac stimulant activity. 1. Synthesis and biological activities of (six-membered heteroaryl)-substituted derivatives". PubMed. [Link]

-

NIH. "Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines". PubMed Central. [Link]

-

ResearchGate. "Novel antimalarial 2-substituted quinoline thiosemicarbazone derivatives: Rational designing, molecular docking studies, ADME-tox properties, synthesis & in vitro activity". ResearchGate. [Link]

-

NIH. "2-Methoxyquinoline-3-carbaldehyde". PubMed Central.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2(1H)-quinolinones with cardiac stimulant activity. 1. Synthesis and biological activities of (six-membered heteroaryl)-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

3-Benzyl-2-methoxyquinoline solubility data

- 1. allmpus.com [allmpus.com]

- 2. kmpharma.in [kmpharma.in]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. allmpus.com [allmpus.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Benzyl-2-methoxyquinoline | 1381767-10-7 [sigmaaldrich.com]

- 7. 3-Benzyl-2-methoxyquinoline | 1381767-10-7 [sigmaaldrich.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. venkatasailifesciences.com [venkatasailifesciences.com]

Pharmacophore Elucidation and SAR Optimization of Benzyl-Methoxyquinolines

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Multidrug Resistance (MDR) Reversal and P-glycoprotein (P-gp) Inhibition

Executive Summary: The Strategic Value of the Scaffold

The benzyl-methoxyquinoline scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ATP-binding cassette (ABC) transporter inhibitors . While quinolines are historically renowned for antimalarial efficacy, the specific decoration of the core with 6,7-dimethoxy motifs and a flexible N-benzyl tether shifts the pharmacodynamics toward the reversal of Multidrug Resistance (MDR).

This guide dissects the pharmacophoric architecture required to inhibit P-glycoprotein (P-gp/ABCB1), a primary efflux pump responsible for chemotherapeutic failure. By synthesizing ligand-based drug design (LBDD) with rigorous structure-activity relationship (SAR) data, we establish a validated blueprint for optimizing this scaffold into nanomolar-potency MDR reversal agents.

Structural Architecture & Chemical Basis

The core pharmacophore is not merely a sum of its parts but a specific spatial arrangement of electronic features. The 6,7-dimethoxy-N-benzyl-4-quinolinamine template provides the optimal balance of lipophilicity and ionization potential required to penetrate the lipid bilayer and bind within the transmembrane pore of P-gp.

The Composite Pharmacophore Hypothesis

Based on HypoGen and GALAHAD modeling of high-affinity ligands, the essential pharmacophore consists of five distinct features:

-

Hydrophobic Centroid (HY1): The quinoline bicyclic system. Participates in

stacking with aromatic residues (e.g., Phe336, Phe983) in the P-gp binding pocket. -

Hydrogen Bond Acceptors (HBA1 & HBA2): The methoxy oxygens at positions 6 and 7. These are critical for anchoring the ligand via H-bonds to polar residues (e.g., Gln, Tyr).

-

Positive Ionizable Feature (PI): The secondary amine nitrogen at position 4. Under physiological pH, this nitrogen is protonated, interacting with acidic residues or the phosphate headgroups of the lipid bilayer.

-

Hydrophobic Distal Feature (HY2): The phenyl ring of the benzyl group. This moiety occupies a secondary hydrophobic pocket, providing entropic gain upon binding.

Table 1: Physicochemical Profile of the Ideal Lead

| Property | Optimal Range | Mechanistic Rationale |

| LogP | 4.5 – 5.5 | High lipophilicity required for membrane partition (P-gp extracts substrates from the inner leaflet). |

| pKa (Basic N) | 8.0 – 9.5 | Ensures protonation at physiological pH, essential for cation-pi or ionic interactions. |

| PSA | < 90 Ų | Limits desolvation penalty; facilitates passive diffusion. |

| Rotatable Bonds | 4 – 6 | The benzyl linker requires flexibility to adopt the "U-shaped" bioactive conformation often observed in P-gp inhibitors. |

Computational Workflow: Deriving the Model

To ensure high predictive validity, we employ a "Divide and Conquer" strategy, combining ligand-based alignment with decoy set validation.

Diagram 1: Pharmacophore Modeling & Validation Pipeline

Caption: A rigorous workflow for generating and validating 3D pharmacophore models using active/inactive datasets and decoy discrimination.

Structure-Activity Relationship (SAR) Analysis

The optimization of benzyl-methoxyquinolines relies on precise modifications at three vectors.

Vector A: The Quinoline Core (Electronic Tuning)

-

6,7-Dimethoxy: This is the "gold standard." Removing one methoxy group (e.g., 6-OMe only) typically results in a 5-10 fold loss in potency . The electron-donating nature increases the electron density of the aromatic ring, strengthening

interactions. -

Replacement: Replacing -OMe with -OEt (ethoxy) is tolerated but bulky groups (e.g., -OBn) at position 6 often clash with the binding pocket wall.

Vector B: The Linker (Spatial Orientation)

-

Chain Length: A one-carbon linker (methylene) is optimal. Extending to ethylene (

) or propylene ( -

Heteroatom: The 4-amino (-NH-) linker is superior to ether (-O-) or sulfide (-S-) linkers. The -NH- acts as a hydrogen bond donor to the backbone carbonyls of the protein target.

Vector C: The Benzyl Ring (Hydrophobic Expansion)

-

Para-substitution: Substituents at the para-position of the benzyl ring drive selectivity.

-

Electron Withdrawing Groups (F, Cl, CF3): Increase metabolic stability and potency.[1]

-

Bulky Groups (t-Butyl): Can enhance binding if the pocket allows, but often reduce solubility.

-

-

3,4-Dimethoxybenzyl: A "double-dimethoxy" motif (dimethoxy on quinoline AND benzyl) creates a highly symmetrical charge distribution that is often favored by P-gp.

Experimental Protocols

Trustworthy science requires reproducible protocols. Below are the standard operating procedures (SOPs) for synthesizing and validating these pharmacophores.

Chemical Synthesis: Nucleophilic Aromatic Substitution

Objective: Synthesize N-benzyl-6,7-dimethoxyquinolin-4-amine.

-

Starting Material: 4-Chloro-6,7-dimethoxyquinoline.

-

Reagent: Benzylamine (1.2 equivalents).

-

Solvent: Isopropanol (IPA) or Ethanol.

-

Catalyst: Catalytic amount of HCl (or use the amine hydrochloride salt).

-

Procedure:

-

Reflux the mixture at 80°C for 4–6 hours.

-

Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

-

Free Base Generation: Suspend salt in water, adjust pH to 10 with NH4OH, extract with DCM, dry over Na2SO4, and recrystallize.

-

Biological Validation: Rhodamine 123 Efflux Assay

Objective: Quantify P-gp inhibition efficacy in MDR cell lines (e.g., K562/DOX or Caco-2).

-

Cell Seeding: Seed cells at

cells/mL. -

Drug Treatment: Incubate cells with the test compound (0.1 – 10 µM) for 1 hour at 37°C.

-

Dye Loading: Add Rhodamine 123 (substrate) to a final concentration of 5 µM. Incubate for another 60 minutes.

-

Efflux Phase: Wash cells with ice-cold PBS (stops transport). Resuspend in dye-free medium (with or without inhibitor) and incubate for 1 hour to allow efflux.

-

Analysis: Measure intracellular fluorescence using Flow Cytometry (FL1 channel).

-

Calculation:

-

A FAR > 1.5 indicates significant inhibition.

-

Diagram 2: Experimental Validation Loop

Caption: The cycle of synthesis and biological testing required to verify pharmacophore predictions.

Diagrammatic Summary of Interactions

To visualize the binding mode described in Section 2, the following diagram maps the ligand features to the theoretical receptor pocket.

Diagram 3: Ligand-Receptor Interaction Map

Caption: Abstract representation of the 6,7-dimethoxy-N-benzyl-4-quinolinamine binding mode within the hydrophobic pocket.

References

-

Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis . Royal Society of Chemistry (MedChemComm).[2] Available at: [Link]

-

A novel approach for predicting P-glycoprotein (ABCB1) inhibition using molecular interaction fields . Journal of Medicinal Chemistry (via University of Perugia).[3] Available at: [Link]

-

Pharmacophore-based virtual screening and density functional theory approach to identifying novel butyrylcholinesterase inhibitors . Acta Pharmacologica Sinica (NIH/PMC). Available at: [Link]

-

Design, Synthesis and Biological Evaluation of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity . International Journal of Environmental Sciences. Available at: [Link]

Sources

Technical Guide: 3-Benzyl-2-methoxyquinoline

The following technical guide provides an in-depth analysis of 3-Benzyl-2-methoxyquinoline , a critical structural analog and process impurity in the synthesis of diarylquinoline therapeutics.

Structural Analog, Synthesis Dynamics, and Pharmaceutical Relevance[1][2]

Executive Summary

3-Benzyl-2-methoxyquinoline is a bicyclic heterocyclic compound belonging to the quinoline class.[1] While it possesses intrinsic chemical interest, its primary significance in modern drug development is as a Critical Process Impurity (CPI) and Reference Standard in the manufacturing of Bedaquiline (TMC-207) , the first-in-class diarylquinoline anti-tuberculosis drug.[1]

This guide details the physicochemical profile of the compound, its formation pathways, and its role in Structure-Activity Relationship (SAR) studies, specifically highlighting the critical impact of the C6-position halogenation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound is the debrominated analog of the key Bedaquiline intermediate (3-Benzyl-6-bromo-2-methoxyquinoline).[1] The absence of the bromine atom at position 6 significantly alters its electronic properties and pharmacological potency.

Data Summary Table

| Property | Data Specification |

| IUPAC Name | 3-benzyl-2-methoxyquinoline |

| CAS Registry Number | 1381767-10-7 |

| Molecular Formula | C₁₇H₁₅NO |

| Molecular Weight | 249.31 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate; Insoluble in Water |

| Key Structural Feature | Quinoline core with a benzyl group at C3 and methoxy group at C2; Lacks C6-Bromine |

| Related Intermediate | 3-Benzyl-6-bromo-2-methoxyquinoline (CAS 654655-69-3, CID 11667032) |

Structural Analysis

The molecule consists of a quinoline scaffold substituted at the 2-position with a methoxy group (–OCH₃) and at the 3-position with a benzyl group (–CH₂Ph).[1]

-

Electronic Effect: The 2-methoxy group acts as an electron-donating group (EDG) via resonance, stabilizing the quinoline ring.

-

Steric Environment: The 3-benzyl moiety provides steric bulk, critical for the "induced fit" in the target enzyme (ATP synthase), though the lack of the 6-bromo substituent reduces the binding affinity compared to the active pharmaceutical ingredient (API).[1]

Synthesis & Formation Pathways[1][3][8][9][10][11][12][13]

In a pharmaceutical manufacturing context, this compound is rarely the target; it is an impurity formed via hydrodehalogenation or introduced via contaminated starting materials.

Formation Mechanism (Impurity Pathway)

The primary route of formation during Bedaquiline synthesis is the inadvertent debromination of the 6-bromo intermediate.[1] This can occur under catalytic hydrogenation conditions or if the starting material (4-bromoaniline) contains aniline impurities.

Pathway Logic:

-

Precursor: 3-Benzyl-6-bromo-2-methoxyquinoline.

-

Reaction: Palladium-catalyzed cross-coupling or hydrogenation steps intended for other parts of the molecule can inadvertently reduce the C-Br bond to C-H if conditions (catalyst load, hydrogen pressure) are not strictly controlled.[1]

-

Result: Formation of 3-Benzyl-2-methoxyquinoline.

Intentional Synthesis (Reference Standard)

To validate analytical methods (HPLC/UPLC), researchers must synthesize this compound intentionally.[1]

Protocol:

-

Starting Materials: 2-Chloro-3-benzylquinoline (non-brominated).[1]

-

Methoxylation: React with Sodium Methoxide (NaOMe) in Methanol (MeOH).[1]

-

Reflux: Heat to reflux for 8–12 hours.

-

Workup: Quench with water, extract with DCM, and recrystallize from ethanol.

Process Flow Diagram (Graphviz)

Caption: Figure 1. Origin of 3-Benzyl-2-methoxyquinoline as a process impurity and its propagation to the final drug substance.

Biological Applications & Pharmacology[2][9]

Role in Drug Discovery (SAR)

In the development of anti-tuberculosis agents targeting Mycobacterial ATP Synthase (AtpE) , the 3-Benzyl-2-methoxyquinoline scaffold serves as a negative control or "SAR probe."[1]

-

Binding Affinity: The 6-bromo substituent in Bedaquiline is crucial for filling a hydrophobic pocket within the c-ring of the ATP synthase rotor.[1]

-

Loss of Potency: The removal of the bromine (yielding the subject compound) results in a significant drop in inhibitory activity (IC₅₀ increases), demonstrating the necessity of the halogen bond for efficacy.

Analytical Toxicology

As a structural impurity, this compound must be monitored.[2]

-

Limit of Quantitation (LOQ): Analytical methods must detect this species at <0.05% levels in the API.

-

Toxicity: While specific toxicological data for the debrominated form is sparse, quinoline derivatives are generally considered irritants and potential mutagens. It is treated with the same containment protocols as the parent API.

Experimental Protocol: Analytical Detection

Objective: Isolate and quantify 3-Benzyl-2-methoxyquinoline in a bulk batch of the 6-bromo intermediate.

-

Sample Preparation: Dissolve 10 mg of the bulk intermediate in 10 mL of Acetonitrile (ACN).

-

HPLC Conditions:

-

Identification:

-

Target Intermediate (Br): Retention time ~12.5 min, Mass [M+H]⁺ = 328.0/330.0 (Isotope pattern 1:1).

-

Impurity (Des-Br): Retention time ~10.2 min (elutes earlier due to lower lipophilicity), Mass [M+H]⁺ = 250.1.

-

-

Validation: The absence of the bromine isotope pattern (M+2 peak) confirms the identity of 3-Benzyl-2-methoxyquinoline.[1]

References

-

PubChem Compound Summary. 3-Benzyl-6-bromo-2-methoxyquinoline (Related Structure).[1] National Center for Biotechnology Information. Link

-

ChemicalBook. 3-Benzyl-2-methoxyquinoline Product Description & CAS 1381767-10-7 Data.Link[1]

-

Google Patents. Process for the preparation of Bedaquiline and intermediates thereof (CN106928139B).[1] (Describes the debrominated impurity synthesis). Link

-

BLD Pharm. 3-Benzyl-2-methoxyquinoline Safety Data Sheet (SDS).Link

-